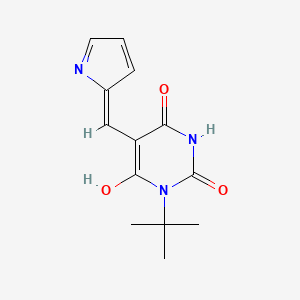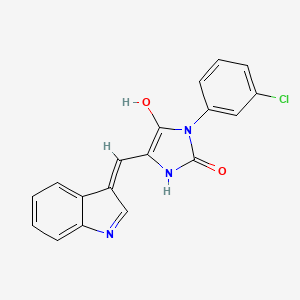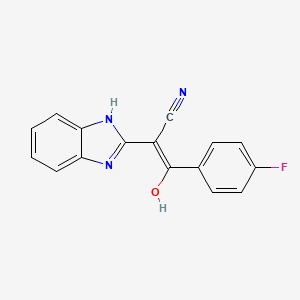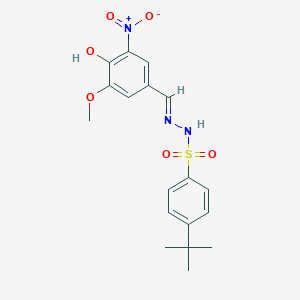
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone
Vue d'ensemble
Description
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone, also known as AG-024322, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent and selective inhibitor of cyclin-dependent kinase (CDK) 7, a key regulator of the cell cycle and transcription. In
Mécanisme D'action
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone binds to the ATP-binding site of CDK7, preventing its activation and subsequent phosphorylation of downstream targets. This results in the inhibition of transcription initiation and cell cycle progression. 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has also been shown to induce apoptosis in cancer cells, further contributing to its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has been shown to have a potent and selective inhibitory effect on CDK7, with minimal off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has been shown to inhibit tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, its high cost and limited availability can be a limitation for some research groups. Additionally, the lack of a suitable biomarker for CDK7 inhibition can make it difficult to assess the efficacy of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone in preclinical studies.
Orientations Futures
There are several future directions for the development and application of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone. One potential direction is the combination of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone with other chemotherapeutic agents for improved efficacy. Another direction is the development of a suitable biomarker for CDK7 inhibition, which would facilitate the assessment of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone in preclinical and clinical studies. Additionally, the exploration of other potential therapeutic applications for 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone, such as in inflammatory or neurodegenerative diseases, could expand its potential impact in the field of medicine.
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone is a promising small molecule inhibitor with potential as a cancer therapeutic agent. Its potency, selectivity, and favorable pharmacokinetic profile make it an attractive option for scientific research. Further exploration of its mechanism of action, biochemical and physiological effects, and future directions will contribute to its potential impact in the field of medicine.
Applications De Recherche Scientifique
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has been extensively studied for its potential as a cancer therapeutic agent. CDK7 plays a critical role in transcription initiation and regulation, making it an attractive target for cancer therapy. 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-propyl-4(3H)-pyrimidinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-3-10-9-14(19)18-15(16-10)17-11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8-9H,2-3,6-7H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZLCBKRPEGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3720581.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3720584.png)
![ethyl 2-[(2,3-dimethylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B3720588.png)



![ethyl 4-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)benzoate](/img/structure/B3720636.png)
![3-[(3-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3720644.png)
![5-phenyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3720650.png)
![N-(3-chlorophenyl)-4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-1-piperidinecarbothioamide](/img/structure/B3720655.png)
![5-isobutyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3720666.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 3-phenylacrylate](/img/structure/B3720682.png)
